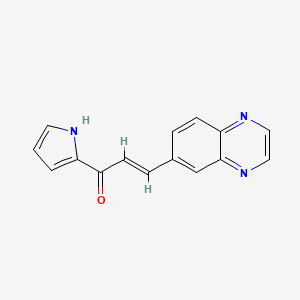

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one is an organic compound that features both pyrrole and quinoxaline moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one typically involves the condensation of a pyrrole derivative with a quinoxaline derivative under basic conditions. A common method might include:

Starting Materials: Pyrrole-2-carbaldehyde and 6-acetylquinoxaline.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification: Techniques such as recrystallization or chromatography to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: May lead to the formation of carboxylic acids or ketones.

Reduction: May yield alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various nitrogen-containing heterocycles. Its ability to participate in reactions such as copper-catalyzed oxidative cyclization has been documented, leading to the formation of pyrrolo[1,2-a]quinoxalines, which are valuable in organic synthesis .

Biological Evaluation

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives synthesized from related quinoxaline structures have shown promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these derivatives ranged from 1.9 to 7.52 μg/mL, indicating significant biological activity .

Antiviral Activity

Research has indicated that compounds related to (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one may exhibit antiviral properties. A study focusing on quinoxaline derivatives identified several compounds with inhibitory effects on HIV integrase, suggesting potential applications in antiviral drug development .

Case Studies

Mecanismo De Acción

The mechanism of action for (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one would depend on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Molecular Targets: Could include DNA, proteins, or cell membranes, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one: can be compared with other compounds containing pyrrole or quinoxaline moieties, such as:

Uniqueness

Structural Features: The combination of pyrrole and quinoxaline in a single molecule may confer unique biological activities.

Reactivity: The presence of both moieties may allow for diverse chemical reactions and modifications.

Actividad Biológica

The compound (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one is a hybrid molecule that combines structural features of pyrrole and quinoxaline, two classes of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of pyrrole and quinoxaline derivatives. Various methods have been explored, including:

- Condensation Reactions : Utilizing acid catalysts to promote the reaction between pyrrole and quinoxaline derivatives.

- One-Pot Synthesis : Recent advancements have introduced one-pot methods that streamline the synthesis process while maintaining high yields and purity .

Antitumor Activity

Research has indicated that compounds containing quinoxaline moieties exhibit significant antitumor properties. For instance, derivatives have shown potent inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound in focus has demonstrated promising cytotoxic effects in vitro, suggesting potential as an anticancer agent.

Antimicrobial Properties

The biological evaluation of this compound has revealed notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, indicating its potential utility in treating infections caused by resistant pathogens . The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymes.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. In vitro assays demonstrated inhibition of pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses . This activity could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Position | Substituent | Effect on Activity |

|---|---|---|

| R1 | Pyrrole | Enhances antitumor activity |

| R2 | Quinoxaline | Critical for antimicrobial properties |

| R3 | Alkyl groups | Modulate solubility and bioavailability |

Research has shown that modifications at specific positions can significantly alter the potency and selectivity of the compound against various biological targets .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antitumor Efficacy : A study demonstrated that similar quinoxaline derivatives induced apoptosis in breast cancer cells through activation of caspase pathways .

- Antimicrobial Activity : A series of pyrrole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing effective inhibition at low micromolar concentrations .

- Anti-inflammatory Studies : Compounds with similar structures were shown to reduce inflammation in animal models of arthritis, supporting their therapeutic potential .

Propiedades

IUPAC Name |

(E)-1-(1H-pyrrol-2-yl)-3-quinoxalin-6-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15(13-2-1-7-16-13)6-4-11-3-5-12-14(10-11)18-9-8-17-12/h1-10,16H/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPKIRVDMGNDBD-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.